N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
N,2-Dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a bicyclic heteroaromatic core. Key structural features include:
- N-methyl and 2-methyl substituents on the pyrazolo ring.
- 3- and 5-phenyl groups attached to the pyrimidine moiety.
- A 7-amine group, which is critical for modulating biological interactions.
This compound belongs to a class of molecules explored for diverse therapeutic applications, including antimycobacterial, kinase inhibitory, and neuropharmacological activities . Its synthesis typically involves Suzuki-Miyaura cross-coupling reactions to introduce aryl substituents at the 3- and 5-positions, followed by functionalization of the 7-amine group .
Properties
IUPAC Name |
N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c1-14-19(16-11-7-4-8-12-16)20-22-17(15-9-5-3-6-10-15)13-18(21-2)24(20)23-14/h3-13,21H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOVEANDLVUCEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often include refluxing in ethanol or acetic acid (AcOH) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve a one-pot two-step regioselective synthetic strategy. This method uses enaminonitriles and hydrazine hydrate to obtain aminopyrazoles, which are then reacted with formylated acetophenones under reflux conditions assisted by potassium hydrogen sulfate (KHSO₄) in aqueous media .
Chemical Reactions Analysis
Types of Reactions
N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.
Material Science: Its significant photophysical properties make it a candidate for use in optoelectronic devices.
Mechanism of Action
The mechanism of action of N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle, leading to the selective targeting of tumor cells. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby halting cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
The pharmacological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Findings from Structure–Activity Relationship (SAR) Studies
Anti-Mycobacterial Activity :
- Fluorine substitution at the 3-phenyl position (e.g., 4-fluoro) enhances potency against M. tuberculosis by improving target binding (likely ATP synthase inhibition) . The absence of fluorine in the target compound may reduce antimycobacterial efficacy compared to fluorinated analogs.
- N-(Pyridin-2-ylmethyl) substituents at the 7-position correlate with reduced hERG channel binding, minimizing cardiotoxicity risks . The target compound’s N-methyl group may offer similar advantages but requires validation.
Kinase Inhibition: Trifluoromethyl groups at position 7 (e.g., compound 6m) confer nanomolar Pim1 kinase inhibition, driven by hydrophobic interactions with the kinase ATP-binding pocket . The target compound lacks this substituent, suggesting lower kinase affinity.
Neuropharmacological Activity :
- MPZP demonstrates high CRF1 receptor antagonism due to its 4-methoxy-2-methylphenyl group and bis(2-methoxyethyl)amine side chain, which optimize receptor binding and blood-brain barrier penetration . The target compound’s simpler N-methyl and diphenyl groups may limit CNS activity.
Metabolic Stability :
- Methyl groups (e.g., 2-Me, N-Me) generally improve metabolic stability by blocking oxidative degradation pathways . This aligns with the target compound’s substitution pattern, suggesting favorable pharmacokinetics.
Table 2: Comparative Pharmacokinetic Profiles
Biological Activity
N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent through the inhibition of cyclin-dependent kinase 2 (CDK2). This article explores the biological activity of this compound, including its mechanism of action, research findings, and comparative analysis with similar compounds.
The primary mechanism of action for this compound involves the selective inhibition of CDK2. This kinase plays a crucial role in regulating the cell cycle by facilitating the transition from the G1 phase to the S phase. By binding to the active site of CDK2, this compound prevents its interaction with cyclin A2, leading to cell cycle arrest and subsequent apoptosis in tumor cells .
Anticancer Properties
Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound shows notable efficacy in inhibiting cell growth in models such as A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines are critical indicators of the compound's potency .
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 9.8 | CDK2 inhibition |
| MDA-MB-231 (Breast Cancer) | 10.5 | CDK2 inhibition |
| U87 (Brain Cancer) | 12.3 | CDK2 inhibition |
Case Studies
Several studies have highlighted the effectiveness of this compound in preclinical settings:
- In Vitro Studies : A study assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications in the molecular structure can enhance the binding affinity to CDK2 and improve biological activity. For instance, substituents on the phenyl rings have been found to influence potency significantly .
- Comparative Analysis : Compared to other pyrazolo derivatives like pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, this compound exhibits superior selectivity towards CDK2 due to its unique substitution pattern which enhances its binding properties.
Research Applications
Beyond its anticancer potential, this compound is also being explored for applications in material science due to its photophysical properties. Its ability to act as an enzyme inhibitor opens avenues for drug development targeting various enzymatic pathways involved in disease processes.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare N,2-dimethyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, boronic acid derivatives react with halogenated pyrazolo[1,5-a]pyrimidine precursors under palladium catalysis to introduce aryl substituents at the 3- and 5-positions . Post-synthesis, purity is validated using high-resolution mass spectrometry (HRMS) and -NMR to confirm structural integrity. X-ray crystallography (e.g., CCDC 967390) is employed to resolve regioselectivity and confirm stereochemistry .
Q. What are the primary biological targets of pyrazolo[1,5-a]pyrimidin-7-amine derivatives, and how are these activities assayed?
- Methodological Answer : These compounds often target corticotropin-releasing factor receptor 1 (CRF1) with nanomolar affinity (e.g., Ki = 3.5 nM for R 121919 hydrochloride, a related analog) . Assays include competitive binding studies using -labeled ligands in HEK293 cells expressing CRF1. For kinase inhibition (e.g., CDK9), biochemical assays measure IC50 values via ATP competition, validated with Western blotting for downstream targets like Mcl-1 .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Methodological Answer : Yield optimization involves:
- Catalyst screening : Pd(PPh) or PdCl(dppf) for Suzuki coupling .
- Solvent selection : DMF or THF for polar intermediates .
- Temperature control : 80–110°C for 12–24 hours to ensure complete cyclization .
- Purification : Column chromatography with gradients (e.g., EtOAc/hexane) or recrystallization from methanol .
Q. What structural modifications enhance the compound’s selectivity for CRF1 over off-target receptors?
- Methodological Answer : Key modifications include:
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl at position 2) improve CRF1 binding by 2–3-fold .
- Amine side chains : N,N-Diethyl or N,N-dipropyl groups reduce off-target binding to serotonin receptors .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies steric clashes with non-target kinases .
Q. How can contradictory biological activity data across analogs be resolved?
- Methodological Answer : Contradictions arise from substituent-dependent effects. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
